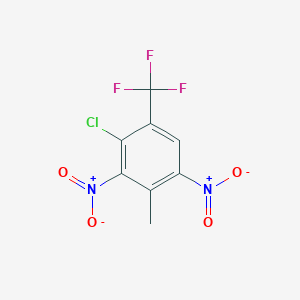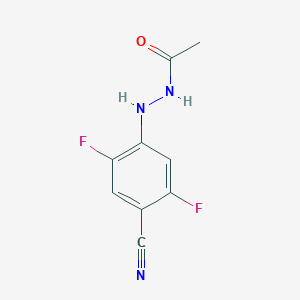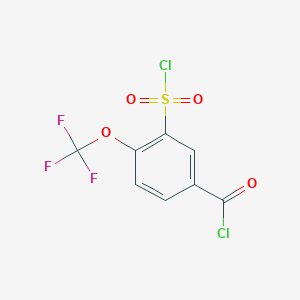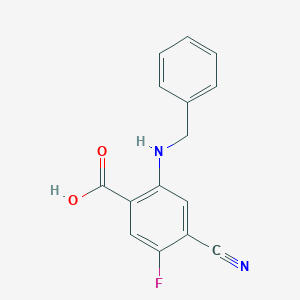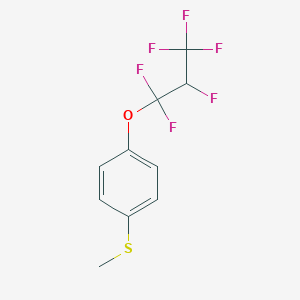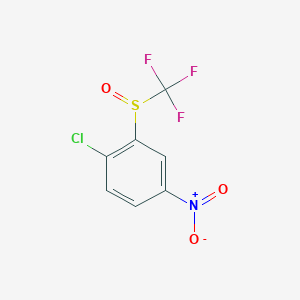
4-Chloro-3-(trifluoromethylsulfinyl)nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(trifluoromethylsulfinyl)nitrobenzene, also known as 4-chloro-3-trifluoromethylsulfinylbenzonitrile, is a synthetic organic compound that is used in various scientific research applications. It is a highly reactive and versatile compound that can be used to create a variety of products. This compound has a wide range of uses, from the synthesis of pharmaceuticals to the production of polymers. It also has several potential applications in the field of biochemistry and physiology.
Scientific Research Applications
4-Chloro-3-(trifluoromethylsulfinyl)nitrobenzene has a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, such as the anti-cancer drug gemcitabine. It is also used in the synthesis of polymers, such as poly(3-trifluoromethylsulfinylbenzamide). In addition, it is used in the synthesis of a variety of other organic compounds, such as 2-chloro-3-trifluoromethylsulfinylbenzamide and 4-Chloro-3-(trifluoromethylsulfinyl)nitrobenzenerifluoromethylsulfinylbenzyl alcohol.
Mechanism of Action
The mechanism of action of 4-chloro-3-(trifluoromethylsulfinyl)nitrobenzene is not yet fully understood. However, it is believed to act as an electrophilic reagent, forming covalent bonds with nucleophiles, such as amines and carboxylic acids. This allows it to be used in the synthesis of a variety of compounds, including pharmaceuticals and polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-3-(trifluoromethylsulfinyl)nitrobenzene are not yet fully understood. However, it is believed to have some potential therapeutic effects, such as the inhibition of certain enzymes, including cytochrome P450 enzymes. It is also believed to have some potential anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
4-Chloro-3-(trifluoromethylsulfinyl)nitrobenzene has a number of advantages for use in lab experiments. It is a highly reactive and versatile compound that can be used to synthesize a variety of products. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use in lab experiments. It is a highly toxic compound and must be handled with care. In addition, it is not water-soluble and must be dissolved in an appropriate solvent prior to use.
Future Directions
There are a number of potential future directions for the use of 4-chloro-3-(trifluoromethylsulfinyl)nitrobenzene. It could be used in the synthesis of more complex organic compounds, such as polymers and pharmaceuticals. It could also be used in the development of new drugs and therapies. In addition, it could be used in the synthesis of new materials, such as nanomaterials. Finally, it could be used in the development of new analytical techniques, such as mass spectrometry.
Synthesis Methods
4-Chloro-3-(trifluoromethylsulfinyl)nitrobenzene can be synthesized by a number of methods. The most common method is the reaction of 4-chloro-3-nitrobenzene with trifluoromethanesulfinic acid in the presence of a suitable base, such as potassium carbonate. This reaction produces 4-chloro-3-(trifluoromethylsulfinyl)nitrobenzene and trifluoromethanesulfinic acid. Other methods of synthesis include the reaction of 4-chloro-3-nitrobenzene with trifluoromethanesulfonyl chloride and the reaction of 4-chloro-3-nitrobenzene with trifluoromethanesulfonyl fluoride.
properties
IUPAC Name |
1-chloro-4-nitro-2-(trifluoromethylsulfinyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3S/c8-5-2-1-4(12(13)14)3-6(5)16(15)7(9,10)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEXYXFVZYOKGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(trifluoromethylsulfinyl)nitrobenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

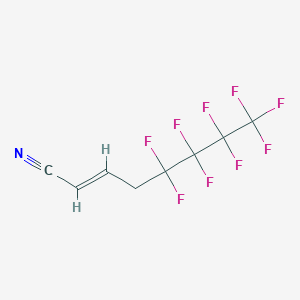

![1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene, 90%](/img/structure/B6313278.png)
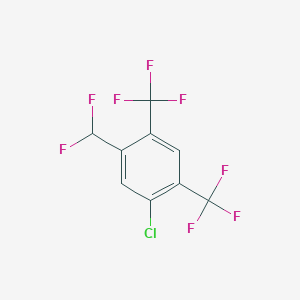
![1,5-Di-(3-pyridyl)-3-(2,6-difluorophenyl)-4-[(2,6-difluorophenyl)ethanol]-1,5-pentanedione](/img/structure/B6313288.png)
